Cas no 2094426-04-5 (1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one)

1-4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one is a chemically synthesized compound featuring a pyridazine core linked to a diazepane moiety via an acryloyl group. Its structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the phenylpyridazine group enhances binding affinity, while the diazepane ring contributes to conformational flexibility, improving interaction with target proteins. The acryloyl functionality may allow for covalent binding, increasing target engagement specificity. This compound is of interest in drug discovery for its balanced physicochemical properties and potential as a lead structure in the development of therapeutic agents targeting enzymatic pathways.
1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one structure
2094426-04-5 structure
Product name:1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one
CAS No:2094426-04-5
MF:C18H20N4O
MW:308.377603530884
CID:5681309
PubChem ID:121581976

1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2094426-04-5
    • 1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
    • AKOS033849846
    • Z2285377544
    • EN300-26604871
    • 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one
    • Inchi: 1S/C18H20N4O/c1-2-18(23)22-12-6-11-21(13-14-22)17-10-9-16(19-20-17)15-7-4-3-5-8-15/h2-5,7-10H,1,6,11-14H2
    • InChI Key: SRSUQTXNVIMRFV-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N1CCN(C2=CC=C(C3C=CC=CC=3)N=N2)CCC1

Computed Properties

  • Exact Mass: 308.16371127g/mol
  • Monoisotopic Mass: 308.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.3Ų

1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604871-1.0g
1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
2094426-04-5 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26604871-1g
1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
2094426-04-5 90%
1g
$0.0 2023-09-13

Additional information on 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one

Comprehensive Overview of 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS No. 2094426-04-5)

1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS No. 2094426-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining a pyridazine ring, a diazepane moiety, and an enone functional group, making it a versatile candidate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to known bioactive molecules.

The compound's chemical properties include a molecular weight of approximately 335.4 g/mol and a moderate lipophilicity, which influences its pharmacokinetic profile. Its solubility in organic solvents like DMSO and methanol makes it suitable for laboratory studies, while its stability under controlled conditions ensures reliable experimental results. The presence of the enone group suggests potential reactivity in Michael addition reactions, a feature exploited in targeted drug design.

In recent years, 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one has been explored for its potential in treating neurodegenerative diseases and inflammatory disorders, aligning with current trends in precision medicine. Its ability to cross the blood-brain barrier (BBB) has sparked interest in CNS-targeted therapies, particularly for conditions like Alzheimer's and Parkinson's diseases. These applications are frequently searched in AI-driven drug discovery platforms, reflecting the compound's relevance in cutting-edge research.

The synthetic route for this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination and Knoevenagel condensation, which are well-documented in recent patent literature. Process optimization studies focus on improving yield and purity, crucial for scaling up production. Analytical characterization via HPLC, NMR, and mass spectrometry confirms the compound's identity and quality, meeting the stringent requirements of pharmaceutical development.

Market analysts note growing demand for 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one in the contract research organization (CRO) sector, where it serves as a building block for novel drug candidates. The compound's patent status and commercial availability are frequently queried in chemical databases, indicating strong industry interest. Suppliers often highlight its application in high-throughput screening (HTS) and fragment-based drug design, addressing the needs of modern drug discovery pipelines.

From a toxicological perspective, preliminary studies suggest favorable safety profiles at research concentrations, though comprehensive data remains limited. Researchers emphasize the need for further ADMET studies (absorption, distribution, metabolism, excretion, and toxicity) to fully evaluate its therapeutic potential. These considerations align with trending topics in predictive toxicology and computational chemistry, areas where AI tools are increasingly applied to accelerate development timelines.

The compound's structure-activity relationship (SAR) has been investigated through molecular docking studies, revealing interactions with various biological targets. These computational approaches, combined with experimental validation, contribute to the growing body of knowledge about 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one's mechanism of action. Such interdisciplinary research exemplifies the convergence of cheminformatics and medicinal chemistry, two fields experiencing rapid growth due to advances in artificial intelligence.

Storage and handling recommendations for CAS 2094426-04-5 typically suggest protection from light and moisture, with optimal stability observed at -20°C. These practical considerations are frequently addressed in research forums and chemical vendor FAQs, reflecting common user inquiries. Proper material safety data documentation accompanies commercial samples, ensuring compliance with laboratory safety standards worldwide.

Future research directions for 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one may explore its utility in combination therapies or as a chemical probe for biological pathway elucidation. The compound's modular structure allows for systematic derivatization, enabling structure-optimization campaigns common in lead compound development. These aspects position it as a valuable tool in the ongoing search for innovative therapeutic agents addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.